5-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol
Description
Properties
CAS No. |
53009-37-3 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C9H8BrNO2/c10-8-3-1-7(2-4-8)9(12)5-6-11-13-9/h1-4,6,12H,5H2 |
InChI Key |
XKHQNJLIJHXXSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NOC1(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Bromoaniline Derivatives with α-Hydroxy Carbonyl Compounds
One common synthetic route involves the reaction of 4-bromoaniline with α-hydroxy carbonyl compounds or their equivalents under basic or acidic conditions to promote cyclization into the oxazoline ring.
- Reaction Conditions: Heating the mixture in the presence of a base (e.g., sodium hydroxide or potassium carbonate) or acid catalyst to facilitate ring closure.
- Mechanism: The amino group of 4-bromoaniline attacks the carbonyl carbon of the α-hydroxy carbonyl compound, followed by intramolecular cyclization and dehydration to form the oxazoline ring.
- Outcome: Formation of 5-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol with the hydroxyl group at the 5-position due to the α-hydroxy substituent.
Use of Glyoxal or Glyoxal Derivatives
Glyoxal or its derivatives can be reacted with 4-bromoaniline to form the oxazoline ring via condensation and cyclization.
- Procedure: Mixing 4-bromoaniline with glyoxal in the presence of a base or acid catalyst, followed by heating.
- Advantages: This method allows direct formation of the oxazoline ring with the desired substitution.
- Limitations: Requires careful control of reaction conditions to avoid polymerization or side reactions.
Industrial Scale Synthesis Using Continuous Flow Reactors
For larger scale production, continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and reagent concentration.
- Benefits: Improved yield, purity, and reproducibility.
- Sustainability: Use of environmentally friendly solvents and catalysts is emphasized to reduce waste and hazards.
Representative Synthetic Route and Reaction Conditions
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Bromoaniline + α-hydroxy carbonyl compound | Stirring and heating under basic conditions | 70-85 | Base: K2CO3 or NaOH; solvent: ethanol or water |
| 2 | Cyclization reaction | Heating at 80-120 °C for 4-6 hours | - | Promotes ring closure |
| 3 | Work-up and purification | Extraction, filtration, recrystallization | - | Purity >95% |
Research Findings and Optimization
- Effect of Catalysts: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids can accelerate cyclization but may require careful pH control to prevent decomposition.
- Solvent Effects: Polar protic solvents (e.g., ethanol, methanol) favor cyclization and solubility of intermediates.
- Temperature Control: Elevated temperatures (80–120 °C) improve reaction rates but must be balanced to avoid side reactions.
- Yield Optimization: Use of continuous flow reactors and optimized reagent ratios can increase yields to above 85% with high purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclization with α-hydroxy carbonyl | 4-Bromoaniline, α-hydroxy carbonyl | Base or acid catalyst, heat 80-120 °C | Straightforward, good yields | Requires careful pH control |
| Condensation with glyoxal | 4-Bromoaniline, glyoxal | Acid/base catalyst, heating | Direct ring formation | Possible side reactions |
| Continuous flow synthesis | Same as above, flow reactor | Controlled temperature, flow | Scalable, reproducible | Requires specialized equipment |
Notes on Related Compounds and Analogues
While direct literature on this compound is limited, closely related compounds such as 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine have been synthesized via similar cyclization strategies involving 4-bromoaniline and glyoxal derivatives, supporting the applicability of these methods.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazoles.
Reduction: Formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Production of corresponding amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-4,5-dihydroisoxazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as an active pharmaceutical ingredient in drug development.
Industry: Utilized in the production of liquid crystal polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical attributes of 5-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol with analogous compounds:
Key Observations:
- Heterocyclic Core Influence : The dihydro-oxazole ring in the target compound contrasts with oxadiazole () or triazole () cores, which may alter electronic distribution and binding affinity.
- Bromine vs. chlorine () or trifluoromethyl () substituents modulate lipophilicity and bioactivity.
Anticancer Activity
- The target compound shares structural motifs with tri-aryl oxadiazoles (e.g., 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole), which exhibit anti-breast cancer activity (IC₅₀ < 10 μM) but face cardiotoxicity concerns due to aryl group interactions .
- Benzylidene isonicotinohydrazide derivatives () with pyridinyl substituents show antitumor activity against MCF7 cells, suggesting that the bromophenyl group in the target compound may similarly enhance DNA intercalation or kinase inhibition.
Anti-inflammatory Activity
- Oxadiazole derivatives with bromophenyl groups (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) exhibit 59.5% anti-inflammatory activity, comparable to indomethacin (64.3%) . The dihydro-oxazole core in the target compound may offer improved cyclooxygenase (COX) selectivity.
Biological Activity
5-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol, a compound with the molecular formula C9H8BrNO2 and CAS number 53009-37-3, is a member of the oxazole family known for its diverse biological activities. This article explores its biological properties, focusing on its antibacterial and antifungal activities, along with synthesis methods and potential applications in pharmaceuticals.
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrNO2 |
| Molecular Weight | 242.069 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-4H-1,2-oxazol-5-ol |
| Structural Formula | Structure |
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate undergoes cyclization under acidic conditions to yield the desired oxazole compound. The reaction conditions often include solvents like ethanol and catalysts such as sulfuric acid or hydrochloric acid.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness was evaluated using Minimum Inhibitory Concentration (MIC) assays against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Bacillus subtilis | 100 |
| Pseudomonas aeruginosa | 150 |
The compound demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as a therapeutic agent in treating resistant infections .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. It was tested against several fungal strains with promising results.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 60 |
| Aspergillus niger | 80 |
These findings suggest that the compound could be explored further for its antifungal potential .
Case Studies
Several studies have focused on the biological evaluation of compounds related to oxazoles. For instance, a study highlighted the synthesis and evaluation of various oxazole derivatives for their antibacterial properties. Among these derivatives, those containing bromophenyl groups exhibited enhanced activity compared to their non-brominated counterparts .
Another case study investigated the structure–activity relationship (SAR) of similar compounds, revealing that halogen substitution significantly influences biological activity. The presence of bromine in the phenyl ring was associated with increased potency against specific bacterial strains .
Q & A
Basic Research Questions
Q. How can I design an X-ray crystallography experiment to determine the crystal structure of 5-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ol?
- Methodological Answer : Begin with single-crystal growth via slow evaporation or diffusion methods. Use a diffractometer (e.g., Bruker D8 Venture) for data collection. Process data with SHELX software (SHELXL for refinement). Key parameters include space group determination (e.g., monoclinic P2₁/c), unit cell dimensions (e.g., a = 10.22 Å, b = 14.23 Å, c = 10.25 Å, β = 93.06°), and refinement statistics (R factor < 0.05). Validate geometry using tools like PLATON .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., C=N stretch ~1593 cm⁻¹, C-Br ~533 cm⁻¹) .
- NMR : Use DMSO-d₆ for ¹H/¹³C spectra. Key signals: aromatic protons (δ 6.10–8.01 ppm), methyl groups (δ 2.55 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., EI-MS: m/z 464 [M+1]) .
Q. How can I synthesize derivatives of this compound for biological activity screening?
- Methodological Answer : Employ cyclocondensation reactions. For example, react 4-bromophenyl isoxazole precursors with aldehydes/ketones under acidic conditions. Optimize reaction time (e.g., 12–24 hrs) and temperature (80–100°C). Monitor purity via TLC/HPLC .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data during refinement?
- Methodological Answer : If bond lengths/angles deviate from expected values (e.g., C-Br bond > 1.9 Å), re-exclude outliers. Use SHELXL's restraints (e.g., DFIX, SADI) to harmonize data. Cross-validate with checkCIF to flag unusual geometry (e.g., ADP mismatches) .
Q. What computational strategies are suitable for modeling this compound’s reactivity?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze frontier orbitals (HOMO-LUMO gap), electrostatic potential (MEP), and NBO charges. Compare with experimental IR/NMR data to validate tautomeric forms or charge distribution .
Q. How to compare the biological activity of this compound with structurally related isoxazole derivatives?
- Methodological Answer : Conduct in vitro assays (e.g., antiviral, anti-HIV) using standardized protocols. Correlate activity with substituent effects:
- Example : Replace 4-bromophenyl with 4-methylphenyl (see IC₅₀ differences in cytotoxicity assays) .
- Data Table :
| Derivative | Bioactivity (IC₅₀, μM) | Structural Feature |
|---|---|---|
| 5-(4-Bromophenyl) | 12.3 ± 1.5 | Electron-withdrawing Br |
| 5-(4-Methylphenyl) | 18.7 ± 2.1 | Electron-donating CH₃ |
Q. How to handle discrepancies in NMR spectral assignments for diastereomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
